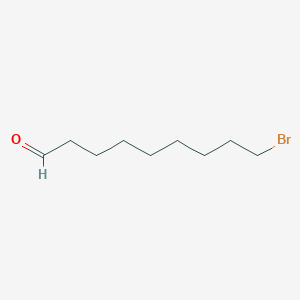

9-Bromononanal

Description

Structure

3D Structure

Properties

IUPAC Name |

9-bromononanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c10-8-6-4-2-1-3-5-7-9-11/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZJFSSXTWXAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Bromononanal can be synthesized through several methods. One common approach involves the bromination of nonanal using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of 9-Bromononanal may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Types of Reactions:

Oxidation: 9-Bromononanal can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of 9-Bromononanal can yield nonanol derivatives.

Substitution: The bromine atom in 9-Bromononanal can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Nonanoic acid or nonanal.

Reduction: 9-Bromo-1-nonanol.

Substitution: 9-Hydroxy-nonanal.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions:

9-Bromononanal serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its electrophilic nature due to the bromine atom facilitates nucleophilic attacks, making it suitable for substitution reactions. This property is particularly useful in creating complex molecules in medicinal chemistry.

Comparison with Similar Compounds:

| Compound | Bromination Position | Applications |

|---|---|---|

| 8-Bromo-1-octanol | C8 | Solvent and reagent |

| 9-Bromononanal | C9 | Intermediate for pharmaceuticals |

| 10-Bromo-1-decanol | C10 | Specialty chemicals |

The position of the bromine atom in 9-Bromononanal enhances its reactivity compared to its analogs, making it more suitable for specific substitution reactions.

Biological Research

Enzyme-Catalyzed Reactions:

In biological studies, 9-Bromononanal has been utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Its structure allows researchers to explore its interactions with various biological targets, contributing to our understanding of biochemical processes.

Case Study: Bromodomain Inhibition

Research has shown that compounds similar to 9-Bromononanal can inhibit bromodomain-containing proteins, which are implicated in cancer and inflammation. For instance, the discovery of selective inhibitors for BRD9 has highlighted the potential of brominated compounds in therapeutic applications . The structural characteristics of 9-Bromononanal may provide insights into developing new inhibitors targeting these proteins.

Industrial Applications

Production of Specialty Chemicals:

In industry, 9-Bromononanal is used as a reagent in organic synthesis and the production of specialty chemicals. Its unique properties allow for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism by which 9-Bromononanal exerts its effects involves its reactivity as a brominated aldehyde. The bromine atom makes the compound more electrophilic, facilitating nucleophilic attacks. This property is exploited in various chemical reactions, including substitutions and additions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Functional Differences

- 9-Bromononanal (C₉H₁₇BrO): Features an aldehyde group (-CHO) at the terminal position.

- 9-Bromo-1-nonanol (C₉H₁₉BrO): A primary alcohol (-CH₂OH) with bromine at the ninth carbon.

9-Bromononanal vs. 9-Bromo-9-phenylfluorene

Structural Differences

- 9-Bromononanal: Linear aliphatic chain with bromine and aldehyde groups.

- 9-Bromo-9-phenylfluorene (C₁₉H₁₃Br): Aromatic fluorene backbone with bromine and phenyl groups at the 9-position.

9-Bromononanal vs. 9-Bromononanoic Acid

Functional Group Comparison

- 9-Bromononanal (Aldehyde): Reactive in condensations and oxidations.

- 9-Bromononanoic Acid (C₉H₁₇BrO₂, Carboxylic Acid): Exhibits acidity (pKa ~4.8) and participates in esterification.

9-Bromononanal Derivatives: 2-(9-Bromononyl)-1,3-dioxolane

This derivative (C₁₂H₂₁BrO₂) incorporates a dioxolane ring, which protects the aldehyde group during multi-step syntheses. The dioxolane enhances stability, making it useful in Grignard or organocuprate reactions .

Data Table: Comparative Analysis of 9-Bromononanal and Analogues

Biological Activity

9-Bromononanal is an organic compound with the molecular formula C₉H₁₇BrO, recognized for its potential biological activities. This article reviews its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.

- Molecular Formula: C₉H₁₇BrO

- Molecular Weight: 203.14 g/mol

- CAS Number: 543330

Biological Activity Overview

The biological activity of 9-bromononanal has been investigated primarily in the context of its derivatives and analogs. Research indicates that halogenated compounds exhibit significant interactions with biological targets, particularly in cancer treatment.

Cytotoxicity

Research has shown that halogenated derivatives of compounds similar to 9-bromononanal display enhanced cytotoxic properties against various cancer cell lines. For instance, studies involving 9-bromonornoscapine (a close analog) revealed a marked increase in cytotoxicity compared to its parent compound, noscapine, particularly in breast cancer cell lines such as MCF-7. The IC₅₀ value for 9-bromonornoscapine was reported at 1.0 ± 0.2 μM, significantly lower than that of noscapine (IC₅₀ = 39.6 ± 2.2 μM) .

The mechanisms through which 9-bromononanal and its derivatives exert their biological effects include:

- Tubulin Binding: Halogenated derivatives have shown increased affinity for tubulin, which is crucial for cell division. This interaction disrupts microtubule dynamics, leading to apoptosis in cancer cells .

- Inhibition of Cell Proliferation: The compound's ability to inhibit cell proliferation has been documented across multiple studies, indicating its potential as an anti-cancer agent .

Case Studies

Several studies have explored the biological activities of compounds related to 9-bromononanal:

- Cytotoxicity Against Cancer Cells:

- Toxicological Profiles:

Data Tables

Q & A

Q. How can interdisciplinary approaches address gaps in understanding 9-Bromononanal’s role in lipid membrane interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.